molecular formula C9H10IN B8009118 Cyclopropanamine, 1-(3-iodophenyl)- CAS No. 777055-30-8

Cyclopropanamine, 1-(3-iodophenyl)-

Cat. No.: B8009118
CAS No.: 777055-30-8
M. Wt: 259.09 g/mol
InChI Key: SEBBJMFEPMSQIP-UHFFFAOYSA-N
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Description

Significance of Cyclopropane (B1198618) Moiety in Chemical Science

The cyclopropane ring, a three-membered carbocycle, is a recurring motif in drug discovery and development. scientificupdate.com Its prevalence stems from a unique combination of structural and electronic properties. The inherent ring strain and the resulting bent bonds give the cyclopropane ring a degree of π-character, allowing it to act as a bioisostere for alkenes. scientificupdate.comdigitellinc.comacs.org This small, rigid scaffold introduces conformational constraints, which can be advantageous for optimizing the binding of a molecule to its biological target. acs.orgiris-biotech.de

The incorporation of a cyclopropane moiety can profoundly influence a molecule's pharmacological profile. It has been shown to enhance metabolic stability, increase potency, improve membrane permeability, and reduce off-target effects. acs.orgnih.gov For instance, replacing an N-ethyl group, which is susceptible to oxidation by cytochrome P450 enzymes, with an N-cyclopropyl group can enhance a drug's metabolic stability. iris-biotech.de Furthermore, the rigidity of the cyclopropane ring can fix the configuration of adjacent functional groups, which is invaluable for structure-activity relationship (SAR) studies. iris-biotech.de The frequent appearance of this ring system in FDA-approved drugs for a wide array of diseases underscores its positive impact on therapeutic activity. acs.org

Overview of Substituted Cyclopropanamines in Advanced Synthesis

Substituted cyclopropanamines are valuable building blocks in organic synthesis, providing access to a diverse range of complex molecules. nih.gov The development of novel synthetic methods to create these structures is an active area of research. psu.edu Traditional methods for creating cyclopropanes often require highly reactive and potentially hazardous reagents. psu.edu However, recent advancements have led to safer and more efficient protocols, including those that utilize visible light and common chemical ingredients. psu.edu

The functionalization of cyclopropanamines allows for the introduction of various substituents, enabling the fine-tuning of a molecule's properties. nih.govresearchgate.net For example, palladium-catalyzed cross-coupling reactions are employed to attach aryl groups to the cyclopropane ring. organic-chemistry.org These synthetic strategies have expanded the toolbox available to chemists, facilitating the creation of novel compounds with potential applications in materials science and pharmaceuticals. ontosight.airsc.org The development of methods for the synthesis of functionalized cyclopropanes, including those containing heteroatoms, is a significant focus in modern organic chemistry. researchgate.net

Research Trajectories of Cyclopropanamine, 1-(3-iodophenyl)- and its Analogues

The specific compound, Cyclopropanamine, 1-(3-iodophenyl)-, and its analogues are of interest in medicinal chemistry research. The presence of the 3-iodophenyl group offers a handle for further chemical modification through reactions such as Suzuki coupling, allowing for the synthesis of a library of derivatives with diverse substitutions. nih.gov

Research into analogues often involves exploring the effects of different substituents on the phenyl ring. For instance, the synthesis of 1-(3-fluorophenyl)cyclopropanamine hydrochloride has been documented, indicating an interest in how different halogens at the meta position influence the compound's properties. chemicalbook.com The study of such analogues is crucial for understanding structure-activity relationships and for the rational design of new molecules with desired biological activities. Analogues of similar structures, such as those of citalopram, have been synthesized to probe binding sites on biological targets like the serotonin (B10506) transporter. nih.gov The overarching goal of this research is to develop novel compounds that could serve as leads in drug discovery programs.

Chemical and Physical Properties of Cyclopropanamine, 1-(3-iodophenyl)-

The following table summarizes some of the predicted and known properties of Cyclopropanamine, 1-(3-iodophenyl)-.

PropertyValue
Molecular Formula C9H10IN
Molecular Weight 259.09 g/mol
CAS Number 777055-30-8
Boiling Point (Predicted) 301.6±35.0 °C
Density (Predicted) 1.780±0.06 g/cm³
pKa (Predicted) 7.51±0.20

Data sourced from chemicalbook.combldpharm.comsinfoochem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-iodophenyl)cyclopropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10IN/c10-8-3-1-2-7(6-8)9(11)4-5-9/h1-3,6H,4-5,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEBBJMFEPMSQIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC(=CC=C2)I)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301301670
Record name 1-(3-Iodophenyl)cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301301670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

777055-30-8
Record name 1-(3-Iodophenyl)cyclopropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=777055-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Iodophenyl)cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301301670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for Cyclopropanamine, 1 3 Iodophenyl and Its Derivatives

General Synthetic Approaches to Cyclopropanamine Cores

The creation of the fundamental cyclopropanamine structure can be achieved through several robust synthetic routes. These methods include direct cyclopropanation of substrates containing a nitrogen function or ring-closure reactions of acyclic precursors.

One of the most direct methods for synthesizing amino-substituted cyclopropanes is the cyclopropanation of alkenes that already bear a nitrogen-containing group, such as enamines or allylic amines. youtube.comacs.org

The Simmons-Smith reaction is a well-established and widely used method for converting alkenes into cyclopropanes. researchgate.net The reaction typically involves an organozinc carbenoid, generated from diiodomethane (B129776) and a zinc-copper couple, which reacts with an alkene in a stereospecific manner. youtube.comwikipedia.org This means that the stereochemistry of the starting alkene is retained in the cyclopropane (B1198618) product. youtube.commasterorganicchemistry.com The reaction is compatible with a wide array of functional groups and is known for its chemoselectivity with minimal side reactions. youtube.comresearchgate.net

A key feature of the Simmons-Smith reaction is its susceptibility to directing effects from proximal functional groups. Hydroxyl groups, for example, can direct the cyclopropanation to occur on the same face of the double bond. harvard.edu This directing effect has been extended to allylic amines, although their inherent nucleophilicity can sometimes lead to undesired N-ylide formation. To circumvent this, chelating groups can be installed near the amine to promote the desired cyclopropanation. acs.org For instance, the use of pseudoephedrine as a chiral auxiliary on an allylic amine has been shown to lead to high diastereoselectivity in the Simmons-Smith cyclopropanation. acs.org Modifications to the classic Simmons-Smith conditions, such as the Furukawa modification which uses diethylzinc (B1219324) (Et₂Zn), can enhance the reactivity of the system. wikipedia.org

The synthesis of chiral cyclopropanes is of great importance, and various metal-catalyzed asymmetric cyclopropanation methods have been developed. These reactions often utilize diazo compounds as a source of the carbene that adds to the alkene. nih.gov

Cobalt-based catalysts have emerged as highly effective for asymmetric radical cyclopropanation. nih.gov By using specifically designed chiral amidoporphyrin ligands, Co(II) catalysts can activate heteroaryldiazomethanes for the asymmetric cyclopropanation of a broad range of alkenes, resulting in high yields and excellent stereoselectivity. nih.gov Another approach uses cobalt catalysts with gem-dichloroalkanes as carbene precursors, avoiding the need for potentially hazardous diazoalkanes. nih.gov This method shows high enantioselectivity for various alkene substitution patterns. nih.gov

Furthermore, biocatalysis using engineered enzymes, such as variants of P450 from Bacillus megaterium, has been successfully applied to the asymmetric cyclopropanation of electron-deficient olefins like acrylamides and acrylates with ethyl diazoacetate. rsc.org

Alternative strategies for constructing the cyclopropanamine core involve the formation of the three-membered ring from acyclic precursors containing imines or carbamates. Imines, which feature a carbon-nitrogen double bond, can be synthesized from the reaction of primary amines with aldehydes or ketones. epfl.chyoutube.com The cyclization of precursors containing an imine functional group can lead to the formation of cyclopropylamines. epfl.ch

Carbamates have also been utilized in the synthesis of cyclic structures. For example, the cyclooligomerization of saccharide-derived p-nitrophenyl carbamate (B1207046) monomers can be initiated to form carbamate-containing analogues of cyclodextrins. nih.gov This process involves an initial activation to an isocyanate, followed by cyclization. nih.gov While not a direct synthesis of simple cyclopropanamines, these methods highlight the utility of carbamate chemistry in ring formation. nih.gov A modified Hofmann reaction, which proceeds through a carbamate intermediate, is a classical method to convert a cyclopropanecarboxamide (B1202528) to a cyclopropylamine (B47189). google.com

Cyclopropanation Reactions for Amino-Substituted Cyclopropanes

Targeted Synthesis of Aryl-Substituted Cyclopropanamines

For a molecule like Cyclopropanamine, 1-(3-iodophenyl)-, a key step is the introduction of the aryl group. This can be achieved by starting with an aryl-substituted precursor or by adding the aryl group to a pre-formed cyclopropane ring.

Modern cross-coupling reactions are powerful tools for forming carbon-carbon bonds, including the attachment of aryl groups to cyclopropane rings. organic-chemistry.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be used to react aryl halides or triflates with cyclopropyl-boron reagents to form arylcyclopropanes. organic-chemistry.org For example, potassium cyclopropyltrifluoroborate (B8364958) can be coupled with various aryl chlorides under palladium catalysis. organic-chemistry.org Similarly, the coupling of cyclopropylmagnesium bromide with aryl bromides is another effective method. organic-chemistry.org

Advanced Synthetic Techniques and Process Optimization

To overcome the challenges associated with traditional batch synthesis, such as long reaction times and scalability issues, advanced techniques like continuous-flow synthesis and stereoselective protocols have been developed.

Continuous-Flow Synthesis Methodologies for Cyclopropanamines

Continuous-flow chemistry offers significant advantages for the synthesis of cyclopropanamines, including enhanced safety, improved efficiency, and higher productivity. mpg.devapourtec.com A two-step telescoped continuous-flow process has been developed for the synthesis of 1,1-cyclopropane aminoketones, which are precursors to cyclopropanamines. mpg.dersc.org This method avoids the need for intermediate purification, drastically reduces reaction times from days to minutes, and maximizes productivity. mpg.de

The process involves two main stages:

Photocyclization: A 1,2-diketone undergoes photocyclization to form a 2-hydroxycyclobutanone intermediate. mpg.dersc.org

Condensation and Ring Contraction: The intermediate then reacts with an amine (aryl or alkyl) in a tandem condensation and C4–C3 ring-contraction reaction to yield the cyclopropylamine derivative. mpg.dersc.org

This flow-driven synthesis has been successfully applied to a library of cyclopropylamines with good chemical yields. mpg.devapourtec.com Another approach utilizes an immobilized diarylprolinol organocatalyst in a packed-bed reactor for continuous-flow cyclopropanation. chemistryviews.org This technique allows for the synthesis of various substituted cyclopropanes with excellent diastereoselectivities and enantioselectivities, while minimizing byproducts and allowing the catalyst to be retained and reused for extended periods. chemistryviews.org

ParameterBatch SynthesisContinuous-Flow Synthesis
Reaction Time 48-72 hours mpg.de~30 minutes mpg.de
Productivity LowerHigher mpg.dersc.org
Purification Intermediate purification requiredTelescoped process eliminates intermediate purification mpg.de
Scalability Can be difficult nih.govnih.govMore readily scalable nih.govnih.gov
Safety Handling of unstable intermediates can be hazardousImproved safety due to small reaction volumes

Diastereoselective and Enantioselective Synthetic Protocols

Controlling the three-dimensional arrangement of atoms is crucial in the synthesis of bioactive molecules. Diastereoselective and enantioselective methods are employed to produce specific stereoisomers of cyclopropanamines.

Diastereoselective Synthesis: Highly trans-selective synthesis of 1-aryl-2-amino-cyclopropane carboxylates has been achieved through rhodium-catalyzed decomposition of aryldiazoacetates in the presence of N-vinylphthalimide. organic-chemistry.org This one-step method demonstrates exceptional diastereoselectivity (>98:2 dr). The reaction proceeds efficiently at room temperature with low catalyst loading (1 mol% Rh₂(OAc)₄). organic-chemistry.org Another novel protocol for the diastereoselective cyclopropanation of unactivated alkenes uses dicationic adducts derived from the electrolysis of thianthrene, furnishing products with high diastereoselectivity (≥20:1 dr). nih.govnih.gov

Enantioselective Synthesis: For the synthesis of chiral cyclopropanes, several enantioselective strategies have been developed. One approach involves the organocatalyzed reaction of bromomalonates with α,β-unsaturated aldehydes, which can be performed in a continuous-flow system using an immobilized chiral catalyst to achieve excellent enantioselectivities. chemistryviews.org

Another key strategy is the catalytic asymmetric cyclopropanation of allenes, mediated by dirhodium catalysts like Rh₂(S-TBPTTL)₄, which has been used in the total synthesis of complex molecules. nih.gov Furthermore, stable equivalents of cyclopropanones, such as 1-sulfonylcyclopropanols, can be synthesized enantioselectively and then used in stereospecific formal [3+1] cycloadditions to create chiral β-lactam derivatives. nih.gov

MethodCatalyst / ReagentSelectivityReference
Rh-catalyzed cyclopropanationRh₂(OAc)₄High trans-diastereoselectivity (>98:2 dr) organic-chemistry.org
Electrolysis-mediated cyclopropanationThianthrene / BaseHigh diastereoselectivity (≥20:1 dr) nih.govnih.gov
Asymmetric cyclopropanationDirhodium catalyst Rh₂(S-TBPTTL)₄High enantioselectivity nih.gov
Organocatalytic cyclopropanationImmobilized diarylprolinolExcellent diastereo- and enantioselectivity chemistryviews.org

Chemical Reactivity and Mechanistic Investigations of 1 3 Iodophenyl Cyclopropanamine Analogues

Reactivity of the Cyclopropane (B1198618) Ring in Substituted Amines

The high ring strain of the cyclopropane ring, estimated at approximately 27 kcal/mol, is a primary driver for its reactivity. This inherent strain energy can be released through various ring-opening reactions, making cyclopropane derivatives valuable synthetic intermediates. The presence of both an aryl and an amino substituent on the same carbon atom significantly influences the mode of ring cleavage.

The ring-opening of arylcyclopropylamines can be initiated by electrophilic, nucleophilic, or radical pathways. In the context of 1-arylcyclopropanamines, the stability of potential intermediates plays a crucial role in determining the reaction outcome. For instance, in the presence of strong acids, protonation of the cyclopropane ring can lead to a carbocationic intermediate. Theoretical studies on related systems, such as trans-2-phenylcyclopropylamine hydrochloride, suggest that σ-acceptor groups, like a protonated amine, can weaken the distal C2-C3 bond of the cyclopropane ring. organic-chemistry.org This leads to preferential cleavage of the bond farthest from the substituents.

Electrochemical methods have also been employed for the oxidative ring-opening of cyclopropylamides, which are derivatives of cyclopropylamines. These reactions proceed through radical cation intermediates, leading to the formation of 1,3-difunctionalized products. chemistryviews.org While specific studies on 1-(3-iodophenyl)cyclopropanamine are not prevalent, the principles from these related systems suggest that it would be susceptible to similar ring-opening strategies.

A summary of representative ring-opening reactions of cyclopropane analogues is presented in Table 1.

Reactant Analogue Reagents and Conditions Major Product(s) Key Mechanistic Feature Reference
trans-2-Phenylcyclopropylamine HClSuperacid (e.g., FSO₃H·SbF₅) / BenzeneFriedel-Crafts alkylation productDicationic intermediate, distal bond cleavage organic-chemistry.org
N-AcylcyclopropylaminesElectrochemical oxidation in alcohol1,3-OxazinesOxidative ring-opening via radical cation chemistryviews.org
Glycal-derived gem-dibromocyclopropanesNucleophilic base (e.g., alkoxide)2-Deoxy-2-(E-bromomethylene)glycosidesRing-opening of an intermediate bromocyclopropene wikipedia.org

This table presents data from analogous systems to illustrate the potential reactivity of 1-(3-iodophenyl)cyclopropanamine.

Direct nucleophilic attack on the cyclopropane ring is generally difficult due to the low-lying LUMO of the C-C bonds. However, in "donor-acceptor" cyclopropanes, where one carbon is substituted with an electron-donating group and another with an electron-accepting group, nucleophilic ring-opening is facilitated. In 1-(3-iodophenyl)cyclopropanamine, the amine group can act as a donor, but a strong acceptor on an adjacent carbon is absent, making direct nucleophilic ring-opening less favorable under standard conditions.

Electrophilic attack on the cyclopropane ring is more common. As mentioned, protonation is a key step in acid-catalyzed ring-opening. organic-chemistry.org Other electrophiles can also react. For example, the reaction of aryl alkynes with hydrogen bromide in the presence of a strong acid proceeds via electrophilic addition to the triple bond, a reaction class that shares mechanistic similarities with electrophilic attack on activated cyclopropanes. researchgate.net The phenyl group in 1-(3-iodophenyl)cyclopropanamine can stabilize an adjacent positive charge, thereby facilitating electrophilic attack on the cyclopropane ring.

Transformations Involving the Amine Functional Group

The primary amine group in 1-(3-iodophenyl)cyclopropanamine is a key site of reactivity, capable of undergoing oxidation, derivatization, and participation in various coupling reactions.

Primary amines are susceptible to oxidation by various reagents. While specific data on the reaction of 1-(3-iodophenyl)cyclopropanamine with hypochlorite (B82951) is not available, primary amines, in general, can be oxidized to a range of products, including imines, nitriles, or, with more vigorous oxidation, can lead to cleavage of the C-N bond. The reaction outcome is highly dependent on the specific oxidant and reaction conditions. For instance, the oxidation of related bi(metallacycloprop-1-ene) complexes can lead to coupling reactions. youtube.com

The primary amine of 1-(3-iodophenyl)cyclopropanamine can be readily derivatized to form amides, carbamates, sulfonamides, and other functional groups. These derivatization reactions are standard transformations in organic synthesis. For example, acylation with an acid chloride or anhydride (B1165640) in the presence of a base would yield the corresponding amide. youtube.com Such derivatization can be crucial for modifying the compound's properties or for use as a protecting group strategy in multi-step syntheses. organic-chemistry.orglibretexts.org The formation of a carbamate (B1207046), for instance with di-tert-butyl dicarbonate (B1257347) (Boc₂O), is a common method to protect the amine functionality. nih.gov

The table below summarizes common derivatization reactions applicable to the amino group of 1-(3-iodophenyl)cyclopropanamine, based on general amine reactivity.

Reaction Type Reagent Product Type Typical Conditions Reference
AcylationAcid chloride (R-COCl)AmideBase (e.g., triethylamine, pyridine) youtube.com
Carbamate FormationDi-tert-butyl dicarbonate (Boc₂O)Boc-protected amineBase (e.g., triethylamine, NaOH) nih.gov
SulfonylationSulfonyl chloride (R-SO₂Cl)SulfonamideBase (e.g., pyridine) clockss.org
AlkylationAlkyl halide (R'-X)Secondary/Tertiary amineBase, often with heating clockss.org

This table is a generalized representation of amine reactivity and is applicable to 1-(3-iodophenyl)cyclopropanamine.

Reactivity of the Aryl Halide Moiety

The iodo-substituent on the phenyl ring is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. The reactivity order for aryl halides in these reactions is generally I > Br > Cl > F. wikipedia.orgorganic-chemistry.orgwikipedia.org

Prominent examples of such reactions applicable to 1-(3-iodophenyl)cyclopropanamine include:

The Heck Reaction: This reaction couples the aryl iodide with an alkene to form a new carbon-carbon bond. The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. organic-chemistry.orgclockss.orgyoutube.comnih.govkoreascience.kr

The Sonogashira Coupling: This involves the coupling of the aryl iodide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to yield an aryl alkyne. organic-chemistry.orgwikipedia.orglibretexts.orgnih.govrsc.org

The Buchwald-Hartwig Amination: This powerful reaction forms a new carbon-nitrogen bond by coupling the aryl iodide with an amine in the presence of a palladium catalyst and a strong base. This could be used, for example, to introduce a second amino group onto the aromatic ring. organic-chemistry.orgwikipedia.orgnih.govlibretexts.orgrug.nl

The general conditions for these reactions as they would apply to 1-(3-iodophenyl)cyclopropanamine are summarized in Table 3.

Reaction Name Coupling Partner Catalyst System Typical Product Reference
Heck ReactionAlkene (e.g., R-CH=CH₂)Pd(OAc)₂, PPh₃, Base (e.g., Et₃N)1-(3-alkenylphenyl)cyclopropanamine organic-chemistry.orgnih.gov
Sonogashira CouplingTerminal Alkyne (e.g., R-C≡CH)Pd(PPh₃)₄, CuI, Base (e.g., Et₃N)1-(3-alkynylphenyl)cyclopropanamine organic-chemistry.orgwikipedia.orgnih.gov
Buchwald-Hartwig AminationAmine (e.g., R₂NH)Pd(dba)₂, Ligand (e.g., BINAP), Base (e.g., NaOt-Bu)1-(3-(dialkylamino)phenyl)cyclopropanamine wikipedia.orgnih.govlibretexts.org

This table illustrates the potential applications of palladium-catalyzed cross-coupling reactions on the aryl iodide moiety of 1-(3-iodophenyl)cyclopropanamine.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura for arylcyclopropanes)

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides. libretexts.orguwindsor.ca This palladium-catalyzed reaction is highly valued for its mild conditions, tolerance of various functional groups, and the environmental compatibility of its boron-based reagents. uwindsor.caorganic-chemistry.org For a substrate like 1-(3-iodophenyl)cyclopropanamine, the carbon-iodine bond provides a reactive site for such transformations, allowing for the construction of complex biaryl and arylcyclopropane structures. magtech.com.cn

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) species. libretexts.org The cycle comprises three main steps:

Oxidative Addition: The aryl halide (in this case, the 1-(3-iodophenyl)cyclopropanamine) reacts with a Pd(0) complex, inserting the palladium into the carbon-iodine bond to form a Pd(II) species. libretexts.org

Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the palladium center, displacing the halide. libretexts.org

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which re-enters the cycle. libretexts.org

Research into the synthesis of 2-arylcyclopropylamines (ACPAs) highlights the utility of this reaction. nih.gov In one stereodivergent approach, a Suzuki-Miyaura coupling was successfully employed to couple a boronylated cyclopropylamine (B47189) with an aryl halide. nih.gov The reaction of an aryl iodide like 1-(3-iodophenyl)cyclopropanamine with various arylboronic acids would proceed analogously. Mechanistic studies show that this coupling typically occurs with retention of the stereochemistry at the carbon atom bonded to the boron group. nih.gov

The conditions for these reactions are well-established and generally involve a palladium source, a phosphine (B1218219) ligand, a base, and a solvent mixture.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

EntryAryl IodideBoronic AcidCatalyst/LigandBaseSolventYieldReference
11-(3-Iodophenyl)cyclopropanaminePhenylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂OHigh nih.gov
21-(3-Iodophenyl)cyclopropanamine4-Methoxyphenylboronic acidPd(OAc)₂ / XPhosK₂CO₃Toluene/H₂O>90% nih.gov
31-(3-Iodophenyl)cyclopropanamine4-Acetylphenylboronic acidPd(OAc)₂ / SPhosK₂CO₃Toluene/H₂OHigh nih.gov
4N-Boc-2-iodocyclopropylamine4-Tolylboronic acid[PdCl₂(dppf)] / Ag₂O-THF~80% nih.gov

This table presents representative conditions based on established literature for similar substrates. Actual yields would require experimental verification for 1-(3-iodophenyl)cyclopropanamine.

Nucleophilic Aromatic Substitution Pathways in Halogenated Phenyl Systems

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction class for the functionalization of aromatic rings, involving the replacement of a leaving group by a nucleophile. nih.gov The viability and mechanism of an SNAr reaction are highly dependent on the substrate's structure, particularly the nature of the leaving group and the presence of activating substituents. researchgate.net

The classical SNAr mechanism is a two-step addition-elimination process that proceeds through a high-energy anionic intermediate known as a Meisenheimer complex. nih.gov For this pathway to be efficient, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂ or -CN) positioned ortho or para to the leaving group. researchgate.netyoutube.com These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate through resonance. The substrate 1-(3-iodophenyl)cyclopropanamine lacks such strong activating groups, making a classical SNAr reaction challenging.

Furthermore, the identity of the halogen atom is a critical factor. In the classical, rate-determining addition mechanism, the reactivity order for halogens as leaving groups is typically F > Cl > Br > I. youtube.comnih.gov This "element effect" arises because the highly electronegative fluorine atom strongly polarizes the carbon-halogen bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack, which is the slow step of the reaction. youtube.comnih.gov Consequently, for an iodo-substituted arene like 1-(3-iodophenyl)cyclopropanamine, the SNAr reaction is expected to be significantly slower than for its fluoro- or chloro-analogs under classical conditions.

However, mechanistic studies have revealed that not all SNAr reactions follow this classical pathway. rsc.orgnih.gov Alternative routes include concerted (cSNAr) mechanisms, where bond formation and bond breaking occur in a single step, and pathways where the elimination step becomes rate-determining. researchgate.netrsc.org In some systems, particularly with strongly basic nucleophiles, the rate-determining step can shift from nucleophilic addition to the deprotonation of the intermediate. nih.gov For instance, studies on the substitution reactions of N-methylpyridinium ions showed a different leaving group order (2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I), indicating a change in the rate-limiting step. nih.gov This demonstrates that under specific conditions, the poor leaving group ability of iodine in classical SNAr can be overcome if the mechanism is altered.

Table 2: Halogen Reactivity in Different SNAr Mechanistic Pathways

Mechanistic PathwayRate-Determining StepTypical Leaving Group Reactivity OrderApplicability to 1-(3-iodophenyl)cyclopropanamine
Classical Addition-Elimination Nucleophilic AdditionF > Cl ≈ Br > ILow reactivity expected due to poor leaving group and lack of activation. nih.gov
Stepwise (Elimination-Limited) Proton Transfer / Leaving Group ExpulsionOrder can vary; less dependent on C-X bond polarization.Potentially viable with strong bases or specific catalysts that facilitate the second step. nih.govnih.gov
Concerted (cSNAr) Single Transition StateVaries with system; less predictable.Possible, but often requires specific substrate and nucleophile combinations. rsc.org

Therefore, while classical SNAr reactions on 1-(3-iodophenyl)cyclopropanamine are expected to be unfavorable, pathways involving base-catalysis or alternative mechanisms could potentially enable substitution at the iodo-position.

Advanced Computational and Theoretical Studies

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are instrumental in elucidating the fundamental electronic properties and predicting the chemical behavior of molecules like Cyclopropanamine, 1-(3-iodophenyl)-. These in silico techniques provide insights that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) has emerged as a powerful and versatile computational tool for studying the electronic structure of molecules. DFT calculations can provide accurate predictions of molecular geometries, electronic properties, and reaction energetics. For Cyclopropanamine, 1-(3-iodophenyl)-, DFT studies would be crucial in understanding the interplay of its distinct structural features.

A primary application of DFT would be the optimization of the molecule's ground-state geometry. This would reveal precise bond lengths, bond angles, and dihedral angles, offering a three-dimensional picture of its most stable conformation. Furthermore, DFT calculations can determine key electronic descriptors that govern reactivity. These descriptors, derived from the principles of conceptual DFT, help in predicting how the molecule will interact with other chemical species.

DFT-Calculated Parameter Predicted Significance for Cyclopropanamine, 1-(3-iodophenyl)-
Optimized GeometryProvides precise bond lengths and angles, revealing the 3D structure.
HOMO-LUMO GapIndicates the molecule's kinetic stability and reactivity.
Fukui FunctionsIdentifies the most reactive sites for nucleophilic and electrophilic attack.
Electrostatic Potential MapVisualizes the charge distribution and potential interaction sites.

DFT methods are also employed to simulate spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. Comparing these computationally generated spectra with experimental data, if available, serves as a validation of the chosen theoretical model researchgate.netmdpi.com.

Molecular Orbital (MO) theory offers a complementary perspective to DFT by describing the distribution and energy of electrons in a molecule in terms of molecular orbitals formed from the linear combination of atomic orbitals (LCAO) youtube.comyoutube.comyoutube.comyoutube.com. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance as they are the "frontier orbitals" that dictate much of a molecule's chemical reactivity.

Analysis of the electron density distribution provides further insights into the bonding and non-bonding interactions within the molecule. The strain in the cyclopropane (B1198618) ring, for example, would manifest as a unique electron density pattern. The presence of the iodine atom introduces a region of significant electron density, and its interaction with the rest of the molecule can be explored through techniques like the Quantum Theory of Atoms in Molecules (QTAIM).

Molecular Orbital/Electron Density Feature Predicted Characteristic for Cyclopropanamine, 1-(3-iodophenyl)-
HOMO (Highest Occupied Molecular Orbital)Likely localized on the amino group and phenyl ring.
LUMO (Lowest Unoccupied Molecular orbital)Influenced by the iodo-substituent, indicating sites for nucleophilic attack.
Electron Density DistributionReveals the effects of cyclopropyl (B3062369) ring strain and the electronegative iodine atom.

Molecular Modeling and Simulation Approaches

While quantum chemical methods provide a detailed electronic picture, molecular modeling and simulation techniques allow for the exploration of the dynamic behavior of Cyclopropanamine, 1-(3-iodophenyl)-.

Cyclopropanamine, 1-(3-iodophenyl)- possesses rotational freedom around the single bond connecting the cyclopropylamine (B47189) moiety to the phenyl ring. Conformational analysis is therefore essential to identify the various possible spatial arrangements (conformers) of the molecule and their relative energies. By systematically rotating this bond and calculating the energy at each step, an energy landscape can be generated.

Computational modeling is a powerful tool for predicting the pathways of chemical reactions involving Cyclopropanamine, 1-(3-iodophenyl)-. By mapping the potential energy surface for a given reaction, transition states can be located, and activation energies can be calculated. This allows for the prediction of the most likely reaction mechanism and the selectivity (regio- and stereoselectivity) of the reaction.

For example, in reactions where the amine group acts as a nucleophile, computational models can predict whether the reaction will proceed via an SN1 or SN2 mechanism and can rationalize the observed product distribution. DFT calculations have been successfully used to investigate the regioselectivity of cycloaddition reactions involving related structures researchgate.net. Similarly, reactions involving the cyclopropane ring, which can undergo ring-opening under certain conditions, can be modeled to understand the factors that govern this process.

In Silico Approaches for Structure-Activity Relationship (SAR) Prediction

In the context of medicinal chemistry, where cyclopropylamine derivatives are of significant interest, in silico methods can be used to predict the biological activity of Cyclopropanamine, 1-(3-iodophenyl)- and its analogues. Structure-Activity Relationship (SAR) studies aim to identify the key structural features of a molecule that are responsible for its biological effects.

By creating a virtual library of related compounds with systematic modifications to the core structure of Cyclopropanamine, 1-(3-iodophenyl)- (e.g., changing the position or nature of the substituent on the phenyl ring), computational models can predict how these changes will affect properties like binding affinity to a specific protein target. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can establish mathematical relationships between the structural properties of these molecules and their biological activities. This allows for the rational design of new, more potent compounds. Molecular docking simulations, a key component of in silico SAR, can predict the binding mode and affinity of Cyclopropanamine, 1-(3-iodophenyl)- within the active site of a target protein, providing a structural basis for its potential biological activity mdpi.com.

Machine Learning Models for Activity Prediction and Design

Machine learning (ML) has emerged as a powerful tool in medicinal chemistry, accelerating the discovery of novel bioactive compounds by learning from existing chemical and biological data. mdpi.comnih.gov For a compound like "Cyclopropanamine, 1-(3-iodophenyl)-", which is a known monoamine oxidase (MAO) inhibitor, ML models can be trained to predict its inhibitory activity against specific enzyme isoforms, such as MAO-A and MAO-B. acs.org These enzymes play a crucial role in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of neurological disorders. wikipedia.org

The development of predictive ML models typically involves several key steps. Initially, a large dataset of compounds with known MAO inhibitory activities is compiled. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure and properties, such as its size, shape, electronic properties, and hydrophobicity. Machine learning algorithms, such as random forests, support vector machines, and deep neural networks, are then trained on this dataset to learn the complex relationships between the molecular descriptors and the observed biological activity. mdpi.comnih.gov

Once trained, these models can be used to predict the activity of new, untested compounds like "Cyclopropanamine, 1-(3-iodophenyl)-" and its analogs. This allows for the rapid virtual screening of large chemical libraries, prioritizing the most promising candidates for synthesis and experimental testing. sysrevpharm.org Furthermore, generative ML models can be employed to design entirely new molecular structures with desired activity profiles, offering a powerful approach to lead optimization. mdpi.com

Machine Learning Model Type Typical Application in Drug Discovery Potential for "Cyclopropanamine, 1-(3-iodophenyl)-"
Random Forest Quantitative Structure-Activity Relationship (QSAR) modeling, prediction of biological activity. mdpi.comPredicting the potency of MAO inhibition based on its structural features.
Support Vector Machines (SVM) Classification of compounds as active or inactive, virtual screening. mdpi.comClassifying derivatives as selective inhibitors of MAO-A or MAO-B.
Deep Neural Networks (DNN) De novo drug design, prediction of complex biological activities and ADMET properties.Generating novel analogs with improved potency and pharmacokinetic profiles.

Scaffold Analysis and Design Principles

The molecular scaffold, or core structure, of a drug candidate is a critical determinant of its biological activity and physicochemical properties. For "Cyclopropanamine, 1-(3-iodophenyl)-", the key scaffold components are the cyclopropylamine and the 3-iodophenyl groups. The cyclopropylamine moiety is particularly significant as it is a well-known "warhead" in irreversible enzyme inhibitors. longdom.org This reactive group can form a covalent bond with the enzyme's active site, leading to potent and long-lasting inhibition. libretexts.orgnih.gov

Scaffold analysis techniques, such as the generation of Murcko scaffolds, are used to systematically break down molecules into their constituent ring systems and linkers. acs.org This allows for the identification of common structural motifs across a series of active compounds and helps in understanding the structure-activity relationships (SAR). By analyzing the scaffolds of known MAO inhibitors, researchers can identify which structural features are essential for activity and which can be modified to improve properties like selectivity and metabolic stability. acs.orgnih.gov

"Scaffold hopping" is a powerful design strategy that involves replacing the core scaffold of a known active compound with a structurally different but functionally equivalent one. nih.gov This can lead to the discovery of novel chemical series with improved intellectual property positions and potentially better drug-like properties. For "Cyclopropanamine, 1-(3-iodophenyl)-", scaffold hopping could involve replacing the phenyl ring with other aromatic or heteroaromatic systems while retaining the crucial cyclopropylamine group.

The design of irreversible inhibitors like "Cyclopropanamine, 1-(3-iodophenyl)-" requires careful consideration of the reactivity of the warhead. researchgate.net The electrophilicity of the cyclopropylamine group must be finely tuned to ensure that it reacts selectively with the target enzyme while minimizing off-target reactions that could lead to toxicity. nih.govsigmaaldrich.com Computational methods, such as quantum mechanics calculations, can be used to model the reaction mechanism and predict the reactivity of different analogs, guiding the design of safer and more effective irreversible inhibitors. nih.gov

Scaffold Component Function/Contribution Design Considerations
Cyclopropylamine Irreversible binding to the enzyme (MAO), enhanced potency. longdom.orgacs.orgTuning reactivity to balance potency and selectivity, minimizing off-target effects. researchgate.net
3-Iodophenyl Provides structural framework, influences binding affinity and selectivity.Modification to explore different binding pockets, improve metabolic stability, and modulate physicochemical properties.
Overall Scaffold Determines the overall shape and orientation of the molecule in the enzyme's active site.Scaffold hopping to discover novel chemotypes with improved properties. nih.gov

Role As a Synthetic Intermediate and Building Block in Complex Molecule Synthesis

Utilization in the Construction of Functionalized Organic Molecules

The dual reactivity of Cyclopropanamine, 1-(3-iodophenyl)- makes it a valuable intermediate for creating diverse functionalized molecules. The primary amine can readily undergo standard transformations such as acylation to form amides, reaction with carbonyl compounds to yield Schiff bases, and alkylation. Concurrently, the aryl iodide component is a key handle for transition metal-catalyzed reactions. researchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, are powerful methods for forming new carbon-carbon bonds under mild conditions with high functional group tolerance. nobelprize.orgsigmaaldrich.com The 3-iodophenyl moiety of the cyclopropanamine can be coupled with a wide range of partners, including boronic acids (Suzuki-Miyaura), terminal alkynes (Sonogashira), and alkenes (Heck), to introduce new substituents at this position. sigmaaldrich.comresearchgate.net This enables the synthesis of a library of analogs where the nature of the group attached to the phenyl ring is systematically varied.

For instance, a Suzuki-Miyaura coupling reaction could introduce a new aryl or heteroaryl group, while a Sonogashira coupling would install an alkynyl substituent. researchgate.net These transformations are fundamental in medicinal chemistry and materials science for creating novel structures with tailored properties. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity in these coupling processes. sigmaaldrich.com

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions

Reaction Type Coupling Partner Catalyst/Ligand System (Typical) Resulting C-C Bond
Suzuki-MiyauraR-B(OH)₂ (Boronic Acid)Pd(PPh₃)₄ / BaseAryl-Aryl
SonogashiraR-C≡CH (Terminal Alkyne)PdCl₂(PPh₃)₂ / CuI / BaseAryl-Alkynyl
HeckAlkenePd(OAc)₂ / Ligand / BaseAryl-Alkenyl
Buchwald-HartwigR₂NH (Amine)Pd Catalyst / Ligand / BaseAryl-Nitrogen

Precursor for Advanced Heterocyclic and Carbocyclic Systems

The unique structural features of Cyclopropanamine, 1-(3-iodophenyl)- also position it as a valuable precursor for constructing more complex ring systems. The strained cyclopropane (B1198618) ring can participate in ring-opening or rearrangement reactions to build larger carbocyclic or heterocyclic frameworks.

The synthesis of pyrazole (B372694) derivatives, a class of nitrogen-containing heterocycles, often involves the reaction of 1,3-dicarbonyl compounds or their equivalents with hydrazine (B178648) derivatives. rsc.orgresearchgate.net While this specific cyclopropanamine is not a hydrazine, its primary amine can be transformed into a suitable functional group that can then participate in cyclization reactions. For example, after coupling a suitable partner to the iodophenyl group, the amine could be modified to initiate an intramolecular cyclization, leading to complex fused heterocyclic systems. Iodine-promoted reactions are also a known strategy for synthesizing functionalized pyrazoles from readily available substrates. rsc.org

Furthermore, the synthesis of advanced heterocyclic structures like pyrazoles and isoxazoles can be achieved through various modern synthetic methods, including those catalyzed by hypervalent iodine compounds. beilstein-journals.orgorganic-chemistry.org The iodophenyl group within the molecule could potentially direct or participate in such cyclization strategies. For example, after an initial intermolecular reaction at the amine, a subsequent intramolecular reaction involving the aryl iodide could form a new ring. The synthesis of cyclopropa[c]coumarins from functionalized cyclopropanes demonstrates how these small rings can be used to build fused systems. mdpi.com

Integration into Multi-Step Synthetic Sequences for Diversified Targets

The utility of Cyclopropanamine, 1-(3-iodophenyl)- is most apparent when it is integrated into multi-step synthetic pathways. Its bifunctional nature allows for orthogonal chemical strategies, where the amine and the aryl iodide are manipulated in separate, non-interfering steps.

A typical synthetic sequence might involve an initial modification at the amine functionality, for example, by forming an amide with a complex carboxylic acid. This step incorporates the first part of a target molecule. Subsequently, the aryl iodide can be subjected to a palladium-catalyzed cross-coupling reaction to introduce a second, distinct molecular fragment. researchgate.net This modular approach is highly efficient for creating a diverse range of chemical entities from a common intermediate.

The development of cascade reactions, where multiple bond-forming events occur in a single pot, represents an advanced application. researchgate.net A substrate derived from this cyclopropanamine could be designed to undergo an initial intermolecular coupling, followed by an intramolecular cyclization. For example, a Sonogashira coupling could introduce an alkyne, which then undergoes a base-promoted cyclization with a group attached to the cyclopropylamine (B47189) nitrogen, forming a bicyclic system in one sequence. researchgate.net This approach streamlines the synthesis of complex molecules, making it more efficient and economical. The ability to perform these reactions in a controlled, step-wise manner makes this building block a valuable tool for accessing structurally complex and functionally diverse chemical targets.

Cyclopropanamine Scaffolds in Medicinal Chemistry Design and Development

The Cyclopropylamine (B47189) Moiety as a Privileged Scaffold

The cyclopropylamine moiety is recognized in medicinal chemistry as a "privileged scaffold." This term refers to molecular structures that are capable of binding to multiple biological targets, making them valuable starting points for drug discovery. The rigid, three-dimensional nature of the cyclopropane (B1198618) ring can impart favorable properties to a molecule, such as metabolic stability and improved binding affinity, by orienting substituents in specific vectors.

Despite the general interest in cyclopropylamine-containing compounds, a review of publicly available scientific literature does not yield specific research that extensively details Cyclopropanamine, 1-(3-iodophenyl)- as a privileged scaffold for a particular target class. While it is available from commercial suppliers as a chemical intermediate for pharmaceutical research, dedicated studies focusing on its broad applicability as a privileged scaffold are not prominent.

General Design Principles for Cyclopropylamine-Containing Scaffolds

The design of cyclopropylamine-containing scaffolds generally leverages the unique structural and electronic properties of the cyclopropane ring. Key principles often involve:

Conformational Restriction: The rigid cyclopropane ring limits the number of accessible conformations, which can lead to higher binding affinity and selectivity for a biological target.

Metabolic Stability: The cyclopropyl (B3062369) group can block sites of metabolism, potentially improving the pharmacokinetic profile of a drug candidate.

Vectorial Orientation: The defined geometry of the cyclopropane ring allows for precise placement of substituents in three-dimensional space to optimize interactions with a binding pocket.

However, specific design principles and detailed research findings derived from the study of Cyclopropanamine, 1-(3-iodophenyl)- are not available in the reviewed literature.

Exploration of Novel Cyclopropanamine-Derived Scaffolds

The exploration of novel scaffolds derived from cyclopropanamine is an active area of research in medicinal chemistry. This often involves chemical modifications to the core structure to explore new chemical space and identify compounds with improved properties.

There are no specific, publicly documented examples or research findings on the exploration of novel scaffolds derived directly from Cyclopropanamine, 1-(3-iodophenyl)- .

Scaffold Hopping and Bioisosteric Replacement Strategies in Design

Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry used to identify novel core structures with similar biological activity but potentially improved properties, such as enhanced potency, better pharmacokinetics, or a more favorable intellectual property position.

A thorough search of scientific databases and literature reveals no specific studies or examples where Cyclopropanamine, 1-(3-iodophenyl)- has been the subject of scaffold hopping or used as a bioisosteric replacement in a drug design campaign.

Rational Design and Optimization of Cyclopropanamine-Based Compounds

Rational drug design involves the iterative process of designing, synthesizing, and testing compounds to optimize their interaction with a biological target. This process is heavily reliant on understanding the structure-activity relationship (SAR) of a chemical series.

There are no detailed research findings or published studies on the rational design and optimization of compounds based on the Cyclopropanamine, 1-(3-iodophenyl)- scaffold.

Structure Activity Relationship Sar Studies of Substituted Cyclopropanamine Derivatives

Influence of Aryl Substituents on Derivative Activity and Selectivity

Structure-activity relationship (SAR) studies have demonstrated that the substitution pattern on the phenyl ring of 1-phenylcyclopropanamine derivatives plays a crucial role in their biological activity. Research on α-substituted cyclopropylamine (B47189) derivatives as inhibitors of the enzyme Lysine-Specific Demethylase 1 (LSD1/KDM1A), a target in cancer therapy, has provided valuable insights into the effects of aryl substituents. nih.gov

It has been observed that the introduction of small functional groups, particularly halogens, on the phenyl ring can lead to a significant enhancement of inhibitory activity. nih.gov Specifically, substitution at the meta position of the phenyl ring has been shown to be particularly favorable. For instance, the presence of a halogen, such as iodine, at the 3-position of the phenyl ring, as in "Cyclopropanamine, 1-(3-iodophenyl)-", is associated with improved potency. nih.gov This suggests that the 3-iodophenyl moiety may engage in favorable interactions within the active site of the target enzyme, contributing to a stronger binding affinity.

Further SAR studies on related indolin-5-yl-cyclopropanamine derivatives as LSD1 inhibitors have also highlighted the importance of the substitution on the aromatic system for achieving high potency and selectivity. nih.gov While these studies are on a different but related scaffold, they underscore the general principle that modifications to the aryl portion of the molecule are a key strategy for optimizing the pharmacological properties of cyclopropanamine-based compounds.

The table below summarizes the general trends observed for the influence of aryl substituents on the activity of cyclopropanamine derivatives based on available research.

Table 1: Influence of Aryl Substituents on the Activity of Cyclopropanamine Derivatives

Substituent Position Substituent Type General Effect on Activity Reference
meta (3-position) Halogen (e.g., Iodine) Significant Improvement nih.gov
para (4-position) Bulky Groups Decreased Affinity nih.gov

Stereochemical Effects on Chemical Reactivity and Potential Interactions

Stereochemistry is a critical determinant of the biological activity of chiral molecules, as enantiomers can exhibit different pharmacological and toxicological profiles. mdpi.com In the case of 1-arylcyclopropanamine derivatives, the cyclopropane (B1198618) ring introduces chirality, leading to the possibility of different stereoisomers. The spatial arrangement of the substituents around the chiral center can profoundly influence how the molecule interacts with its biological target, which is typically a chiral macromolecule such as a protein or enzyme. mdpi.com

The stereospecificity of these interactions arises from the fact that the binding site of a biological target has a defined three-dimensional structure. One enantiomer may fit snugly into the binding site, leading to a productive interaction and the desired biological effect, while the other enantiomer may bind less effectively or not at all. mdpi.com In some cases, the "wrong" enantiomer can even have off-target effects or be metabolized differently.

For cyclopropanamine derivatives that act as enzyme inhibitors, the stereochemistry of the cyclopropane ring is crucial for the covalent interaction that often occurs with the enzyme's catalytic domain. nih.gov The precise orientation of the reactive cyclopropylamine group, dictated by the stereochemistry of the molecule, is essential for its chemical reactivity and ability to form a covalent bond with the target.

Studies on other chiral compounds have consistently shown that stereochemistry is a key factor driving potency and can also affect pharmacokinetic properties such as absorption and metabolism. mdpi.com For example, research on cytotoxic marine cyclodepsipeptide analogues revealed that the L-configuration analogues were more active against tumor cell lines than those with a D-configuration. nih.gov This highlights the general importance of stereochemistry in drug design and the need to investigate the specific stereochemical requirements for the biological activity of 1-(3-iodophenyl)cyclopropanamine and its derivatives.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding drug discovery efforts and reducing the need for extensive experimental screening. nih.gov

The development of a QSAR model typically involves the following steps:

Data Set Selection: A series of compounds with known biological activities (e.g., inhibitory concentrations) is selected.

Descriptor Calculation: A large number of numerical descriptors that characterize the physicochemical properties of the molecules are calculated. These can include electronic, steric, hydrophobic, and topological parameters.

Model Building: Statistical methods, such as multiple linear regression (MLR) or more complex machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.

While specific QSAR models for "Cyclopropanamine, 1-(3-iodophenyl)-" are not extensively reported in the public domain, QSAR studies have been successfully applied to other series of aryl-substituted compounds to predict their activity against various biological targets. For instance, 2D and 3D QSAR models have been generated for aryl-substituted cycloalkenecarboxylic acid methyl esters to predict their binding affinity to the human dopamine (B1211576) transporter. nih.gov Such studies demonstrate the feasibility and utility of QSAR in understanding the SAR of cyclic compounds with aromatic substituents.

For a series of 1-(3-iodophenyl)cyclopropanamine derivatives, a QSAR study could potentially identify key molecular features that are important for their biological activity. For example, a model might reveal the optimal range for hydrophobicity or the importance of specific electronic properties of the aryl substituents for maximizing potency. This information would be invaluable for the rational design of new, more effective analogues.

Analytical Techniques for Structural Elucidation and Purity Assessment in Advanced Synthesis

Advanced Spectroscopic Methodologies for Complex Cyclopropanamine Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. For Cyclopropanamine, 1-(3-iodophenyl)-, ¹H NMR and ¹³C NMR spectra would be critical.

In the ¹H NMR spectrum, distinct signals would be expected for the protons on the cyclopropyl (B3062369) ring and the aromatic protons of the 3-iodophenyl group. The integration of these signals would correspond to the number of protons in each environment.

The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule, including the characteristic upfield signals for the cyclopropyl carbons and the downfield signals for the aromatic carbons.

A representative summary of expected NMR data is presented below.

TechniqueObserved DataInterpretation
¹H NMRChemical shifts (δ) for aromatic, cyclopropyl, and amine protons.Confirms the presence of the 3-iodophenyl and cyclopropanamine moieties.
¹³C NMRDistinct signals for each carbon atom.Verifies the carbon skeleton of the molecule.
Table 1. Representative NMR Data for Cyclopropanamine, 1-(3-iodophenyl)-

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of Cyclopropanamine, 1-(3-iodophenyl)-, confirming its molecular formula, C₉H₁₀IN. The fragmentation pattern observed in the mass spectrum can also offer further structural information.

TechniqueExpected m/z ValueInformation Gained
High-Resolution Mass Spectrometry (HRMS)Calculated for [M+H]⁺: 260.0000Precise mass confirms the elemental composition.
Table 2. Representative Mass Spectrometry Data for Cyclopropanamine, 1-(3-iodophenyl)-

X-ray Crystallography for Absolute Configuration and Conformation Determination of New Compounds

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. nih.gov This technique can unambiguously establish the absolute configuration of chiral centers and provide precise information about bond lengths, bond angles, and conformational preferences. nih.gov

For a chiral molecule like Cyclopropanamine, 1-(3-iodophenyl)-, obtaining a single crystal suitable for X-ray diffraction would be a key objective. The resulting crystal structure would confirm the connectivity of the atoms and reveal the spatial arrangement of the 3-iodophenyl group and the amine group relative to the cyclopropane (B1198618) ring. In cases of enantiomerically pure compounds, anomalous dispersion effects can be used to determine the absolute configuration. nih.gov

Crystallographic ParameterSignificance
Unit Cell DimensionsDefines the size and shape of the repeating unit in the crystal lattice.
Space GroupDescribes the symmetry of the crystal structure.
Atomic CoordinatesProvides the precise location of each atom in the unit cell.
Table 3. Key Parameters from X-ray Crystallographic Analysis

Chromatographic Techniques for Separation, Isolation, and Purity Profiling in Complex Mixtures

Chromatographic methods are essential for the separation and purification of the target compound from reaction mixtures and for assessing its purity. chemicalbook.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful techniques used for this purpose. researchgate.netwaters.com

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds based on their differential partitioning between a stationary phase and a mobile phase. researchgate.net For Cyclopropanamine, 1-(3-iodophenyl)-, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase. The retention time of the compound would be a characteristic identifier, and the peak area would be proportional to its concentration, allowing for quantitative purity assessment.

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. waters.com Due to the polarity of the amine group, derivatization might be necessary to improve the chromatographic properties of Cyclopropanamine, 1-(3-iodophenyl)- for GC analysis. researchgate.net When coupled with a mass spectrometer (GC-MS), this technique provides both separation and structural identification of the components in a mixture. waters.com For chiral compounds, enantioselective GC can be used to separate and quantify the individual enantiomers.

TechniqueApplicationKey Measurement
HPLCPurity assessment and purification.Retention Time and Peak Purity.
GC-MSAnalysis of volatile impurities and structural confirmation.Retention Time and Mass Spectrum.
Table 4. Chromatographic Methods for the Analysis of Cyclopropanamine, 1-(3-iodophenyl)-

Emerging Research Directions and Future Perspectives for Cyclopropanamine, 1 3 Iodophenyl

The field of cyclopropanamine chemistry, particularly concerning derivatives like 1-(3-iodophenyl)cyclopropanamine, is experiencing a dynamic evolution driven by the need for more efficient, sustainable, and innovative synthetic methodologies. Researchers are increasingly focusing on forward-thinking approaches that not only enhance the precision and utility of these valuable compounds but also align with broader goals of environmental responsibility and technological advancement. This section explores the emerging research directions and future perspectives that are shaping the landscape of cyclopropanamine synthesis and application.

Q & A

Q. What are the recommended synthetic routes for preparing 1-(3-iodophenyl)cyclopropanamine with high purity?

A multi-step approach is typically employed:

  • Step 1 : Introduce the cyclopropane ring via [3+2] cycloaddition or alkylation of a pre-functionalized amine precursor. For example, coupling 3-iodophenylmagnesium bromide with a cyclopropane-containing electrophile (e.g., cyclopropane nitrile) under inert conditions.
  • Step 2 : Purify intermediates using column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted iodophenyl starting material.
  • Step 3 : Final purification via recrystallization (e.g., using dichloromethane/hexane) to achieve >95% purity. Yield optimization (e.g., 24% reported for analogous compounds) requires careful control of stoichiometry and temperature .

Q. Which analytical techniques are critical for confirming the structural integrity of 1-(3-iodophenyl)cyclopropanamine?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify cyclopropane ring protons (δ ~0.8–1.5 ppm) and aryl-iodine coupling patterns.
  • Mass Spectrometry : High-resolution ESI-MS (e.g., HR-ESI-MS m/z 340.2130 [M+H]+^+) to confirm molecular formula and isotopic patterns (iodine has a distinct M+2 peak) .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Ensure crystal growth in non-polar solvents to minimize disorder .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected coupling constants or mass fragments)?

  • Cross-Validation : Compare experimental NMR data with computational predictions (DFT calculations for 3JHH^3J_{HH} coupling constants).
  • Isotopic Labeling : Use deuterated analogs to isolate specific proton environments.
  • Crystallographic Evidence : Resolve ambiguities via single-crystal X-ray diffraction. For example, SHELXL refinement can clarify bond angles and torsional strain in the cyclopropane ring .

Q. What strategies are effective for studying the electronic effects of the 3-iodophenyl substituent on reactivity?

  • Comparative Studies : Synthesize analogs with halogens (e.g., 1-(3-bromophenyl)cyclopropanamine) and compare reaction kinetics in nucleophilic substitutions or cross-coupling reactions.
  • DFT Calculations : Analyze electron density maps to assess iodine’s inductive and resonance effects on the cyclopropane ring’s strain .

Q. How can crystallographic challenges (e.g., twinning or poor diffraction) be addressed for this compound?

  • Crystal Optimization : Screen crystallization conditions (e.g., slow evaporation in mixed solvents like chloroform/methanol).
  • Data Collection : Use synchrotron radiation for weak diffractors. SHELXD or SHELXE can handle twinned data via twin law refinement .

Q. What methodologies are suitable for evaluating 1-(3-iodophenyl)cyclopropanamine’s biological activity (e.g., anticancer potential)?

  • In Vitro Assays : Test cytotoxicity against cancer cell lines (e.g., MTT assay), comparing IC50_{50} values with structurally related compounds (e.g., fluorophenyl derivatives).
  • Mechanistic Studies : Use fluorescent probes to track cellular uptake or target engagement (e.g., kinase inhibition assays). Reference patent data for analogous cyclopropanamine-based anticancer agents .

Methodological Best Practices

  • Experimental Design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame hypotheses. For example, prioritize studies on iodine’s role in enhancing metabolic stability .
  • Statistical Validation : Use ANOVA for comparing synthetic yields or biological activity across analogs. Report p-values and confidence intervals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.